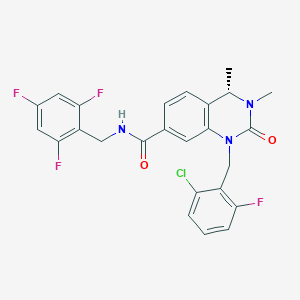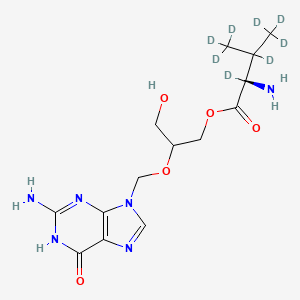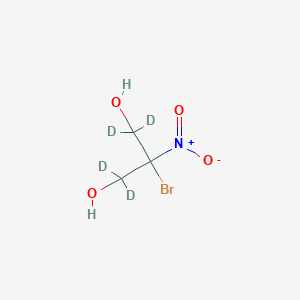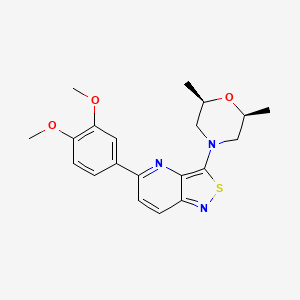
STING agonist-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-11 is a potent small molecule activator of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. This compound has shown promise in enhancing anti-tumor immunity and is being explored for its potential in cancer immunotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-11 involves the preparation of a cyclic urea scaffold. The key steps include the formation of the urea linkage and subsequent cyclization to yield the desired compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This allows for better control over reaction parameters, improved safety, and scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
STING agonist-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the cyclic urea scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .
Scientific Research Applications
STING agonist-11 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the anti-tumor immune response by activating the STING pathway, leading to increased production of type I interferons and other cytokines.
Vaccine Adjuvants: Used as an adjuvant to boost the immune response to vaccines by enhancing the activation of dendritic cells and other immune cells.
Antiviral Research: Investigated for its potential to enhance the immune response against viral infections by promoting the production of antiviral cytokines.
Autoimmune Disease Research: Studied for its role in modulating the immune response in autoimmune diseases by regulating the production of interferons and other cytokines.
Mechanism of Action
STING agonist-11 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus. This triggers the activation of TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB). These transcription factors then induce the expression of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of STING Agonist-11
This compound is unique due to its cyclic urea scaffold, which provides a distinct mechanism of binding and activation of the STING pathway. This structural difference allows for potentially improved pharmacokinetic properties and reduced toxicity compared to other STING agonists .
Properties
Molecular Formula |
C25H20ClF4N3O2 |
|---|---|
Molecular Weight |
505.9 g/mol |
IUPAC Name |
(4S)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m0/s1 |
InChI Key |
DQAVYPSHLPBIAS-ZDUSSCGKSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)




![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one](/img/structure/B12399360.png)
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)





